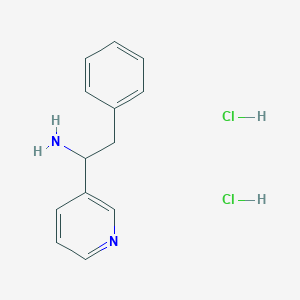
2-IODOBUTANE-D9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-IODOBUTANE-D9 is a deuterated derivative of 2-iodobutane, where nine hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-IODOBUTANE-D9 can be synthesized through the iodination of 2-butanol-d9. The process typically involves the reaction of 2-butanol-d9 with iodine and phosphorus trichloride under controlled conditions to yield this compound. The reaction is as follows:
C4D9OH+I2+PCl3→C4D9I+H3PO3+HCl
Industrial Production Methods: Industrial production of this compound involves similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of stabilizers such as copper to prevent decomposition.
Analyse Chemischer Reaktionen
Types of Reactions: 2-IODOBUTANE-D9 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used under heated conditions to promote the elimination of hydrogen iodide, forming butenes.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include 2-butanol-d9, 2-butyl cyanide-d9, and 2-butyl azide-d9.
Elimination Reactions: The major product is 2-butene-d9.
Wissenschaftliche Forschungsanwendungen
2-IODOBUTANE-D9 is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced toxicity.
Industry: Applied in the synthesis of complex organic molecules and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Wirkmechanismus
The mechanism of action of 2-IODOBUTANE-D9 in chemical reactions involves the cleavage of the carbon-iodine bond, which is facilitated by the presence of deuterium. The molecular targets and pathways depend on the specific reaction it undergoes. In nucleophilic substitution, the iodine atom is replaced by a nucleophile, while in elimination reactions, the iodine and a deuterium atom are removed to form a double bond.
Vergleich Mit ähnlichen Verbindungen
2-IODOBUTANE: The non-deuterated version of 2-IODOBUTANE-D9.
1-IODOBUTANE: An isomer with the iodine atom on the first carbon.
2-BROMOBUTANE: A similar compound with a bromine atom instead of iodine.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in research applications, such as reduced background signals in NMR spectroscopy and enhanced stability in metabolic studies.
Eigenschaften
CAS-Nummer |
1219795-41-1 |
|---|---|
Molekularformel |
C4D9I |
Molekulargewicht |
193.07 |
Synonyme |
2-IODOBUTANE-D9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)
![Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1149222.png)


